molecular formula C16H15N3O2 B8286188 isopropyl 4-(1H-pyrrolo[3,2-b]pyridin-6-yl)picolinate

isopropyl 4-(1H-pyrrolo[3,2-b]pyridin-6-yl)picolinate

Cat. No. B8286188
M. Wt: 281.31 g/mol
InChI Key: PEOILJSFEJVXEE-UHFFFAOYSA-N
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Patent
US08378108B2

Procedure details

Sodium hydride (55 mg, 60% in mineral oil, 1.4 mmol) was added to a solution of isopropyl 4-(1H-pyrrolo[3,2-b]pyridin-6-yl)picolinate (250 mg, 0.89 mmol) in N,N-dimethylformamide (3 mL). After stirring for 10 minutes, isopropyl iodide was added and the reaction was stirred for 3 hours at room temperature. Solvent was removed from the reaction mixture under reduced pressure, and the residue dissolved in 2M HCl (3 mL) and heated at 100° C. overnight. The crude reaction mixture was purified by reverse-phase HPLC to give 4-(1-isopropyl-1H-pyrrolo[3,2-b]pyridin-6-yl)picolinic acid (50 mg, 20%). 282.1 (M+1).
Quantity
55 mg
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[NH:3]1[C:11]2[C:6](=[N:7][CH:8]=[C:9]([C:12]3[CH:17]=[CH:16][N:15]=[C:14]([C:18]([O:20]C(C)C)=[O:19])[CH:13]=3)[CH:10]=2)[CH:5]=[CH:4]1.[CH:24](I)([CH3:26])[CH3:25]>CN(C)C=O>[CH:24]([N:3]1[C:11]2[C:6](=[N:7][CH:8]=[C:9]([C:12]3[CH:17]=[CH:16][N:15]=[C:14]([C:18]([OH:20])=[O:19])[CH:13]=3)[CH:10]=2)[CH:5]=[CH:4]1)([CH3:26])[CH3:25] |f:0.1|

Inputs

Step One
Name
Quantity
55 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
250 mg
Type
reactant
Smiles
N1C=CC2=NC=C(C=C21)C2=CC(=NC=C2)C(=O)OC(C)C
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
After stirring for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction was stirred for 3 hours at room temperature
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Solvent was removed from the reaction mixture under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in 2M HCl (3 mL)
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
CUSTOM
Type
CUSTOM
Details
was purified by reverse-phase HPLC

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)(C)N1C=CC2=NC=C(C=C21)C2=CC(=NC=C2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 50 mg
YIELD: PERCENTYIELD 20%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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